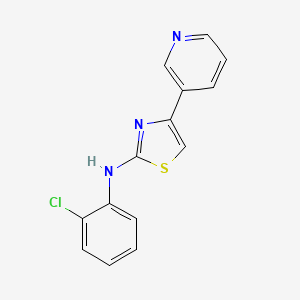
N-(4-acetamidophenyl)-4-morpholin-4-ylpyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AMN082 was first synthesized in 2002 by researchers at Abbott Laboratories as part of a drug discovery program aimed at identifying selective mGluR7 agonists. Since then, AMN082 has been widely used as a research tool to investigate the role of mGluR7 in various physiological and pathological processes.
Mecanismo De Acción
The mechanism of action of AMN082 involves the binding of the compound to the allosteric site of mGluR7, leading to the activation of the receptor and the inhibition of glutamate release. This results in the modulation of synaptic transmission and the regulation of neuronal excitability.
Biochemical and Physiological Effects:
AMN082 has been shown to have several biochemical and physiological effects, including the modulation of synaptic plasticity, the inhibition of glutamate release, and the regulation of neuronal excitability. In addition, AMN082 has been shown to have neuroprotective effects in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using AMN082 in lab experiments is its selectivity for mGluR7, which allows for the specific modulation of glutamatergic neurotransmission. However, one limitation is that the effects of AMN082 may vary depending on the experimental conditions and the type of neurons being studied.
Direcciones Futuras
There are several future directions for research on AMN082, including the investigation of its potential therapeutic applications in neurological disorders such as Parkinson's disease, epilepsy, and traumatic brain injury. In addition, further studies are needed to elucidate the precise mechanism of action of AMN082 and to identify potential side effects and safety concerns associated with its use.
In conclusion, AMN082 is a selective agonist for mGluR7 that has gained attention as a potential therapeutic agent for various neurological disorders. Its ability to modulate glutamatergic neurotransmission has been extensively studied in vitro and in vivo, and it has been shown to have several biochemical and physiological effects. While there are limitations to its use in lab experiments, AMN082 remains an important research tool for investigating the role of mGluR7 in neurological function and disease.
Métodos De Síntesis
The synthesis of AMN082 involves several steps, including the preparation of intermediate compounds and the coupling of the final product. The most commonly used method involves the reaction of 4-morpholino-2-chloropyridine with 4-acetamidophenylboronic acid in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
AMN082 has been extensively studied in vitro and in vivo to elucidate its mechanism of action and potential therapeutic applications. In vitro studies have shown that AMN082 selectively activates mGluR7, leading to the inhibition of glutamate release and the modulation of synaptic plasticity. In vivo studies have demonstrated that AMN082 has neuroprotective effects in animal models of Parkinson's disease, epilepsy, and traumatic brain injury.
Propiedades
IUPAC Name |
N-(4-acetamidophenyl)-4-morpholin-4-ylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-13(23)20-14-2-4-15(5-3-14)21-18(24)17-12-16(6-7-19-17)22-8-10-25-11-9-22/h2-7,12H,8-11H2,1H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBILIWMWXEWHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=NC=CC(=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamidophenyl)-4-morpholin-4-ylpyridine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methoxypropyl)-6-[(3-methylphenyl)methylamino]pyridine-3-carboxamide](/img/structure/B6636595.png)
![6-(3-methoxypropylamino)-N-[(3-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B6636600.png)

![[2-[2-(1H-indol-3-yl)ethylamino]pyridin-4-yl]-morpholin-4-ylmethanone](/img/structure/B6636620.png)
![[2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-4-yl]-(3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B6636633.png)
![3,4-dihydro-1H-isoquinolin-2-yl-[2-[2-(2-methoxyphenyl)ethylamino]pyridin-4-yl]methanone](/img/structure/B6636649.png)
![Azepan-1-yl-[2-[2-(2-methoxyphenyl)ethylamino]pyridin-4-yl]methanone](/img/structure/B6636650.png)
![(2-Ethylpiperidin-1-yl)-[2-[2-(2-methoxyphenyl)ethylamino]pyridin-4-yl]methanone](/img/structure/B6636658.png)





